molecular formula C10H7N3OS B1297754 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine CAS No. 208938-48-1

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine

Cat. No. B1297754
M. Wt: 217.25 g/mol
InChI Key: URYWOCYRNYXAKM-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is a compound that belongs to a class of organic molecules featuring a benzo[d]thiazole moiety fused to an isoxazole ring. This structural motif is of interest due to its potential biological activities and its presence in various pharmacologically active compounds. The benzo[d]thiazole is a heterocyclic compound containing a benzene ring fused to a thiazole, which is a five-membered ring with sulfur and nitrogen atoms. The isoxazole ring, a five-membered ring with oxygen and nitrogen, is known for its reactivity and presence in various bioactive molecules.

Synthesis Analysis

The synthesis of derivatives related to 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine involves multi-component reactions that allow for the introduction of various substituents into the molecule, potentially modifying its physical and chemical properties as well as its biological activity. For instance, novel imidazo[2,1-b]thiazol-5-amine derivatives were synthesized using a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . This method demonstrates the versatility of synthesizing benzo[d]thiazole derivatives under reflux conditions, which could be adapted for the synthesis of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine derivatives.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the synthesis of a related compound where the crystal structure was determined, revealing details about the intermolecular hydrogen bonds and the overall three-dimensional network structure . This type of analysis is crucial for understanding the conformation and potential interaction sites of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The benzo[d]thiazol-2-yl moiety can undergo various chemical reactions, including cyclization and reaction with isothiocyanates to form thioureas, which can then be further transformed into other heterocyclic systems . These reactions are indicative of the reactivity of the benzo[d]thiazol-2-yl group and suggest that 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine could also be a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, the physical properties such as solubility, melting point, and stability are influenced by the presence of substituents and the overall molecular structure. The chemical properties, including reactivity and acidity/basicity, are also affected by the electronic nature of the substituents and the heteroatoms present in the molecule. The synthesis and structural analysis of related compounds provide insights into how modifications to the benzo[d]thiazol-2-yl core can alter these properties .

Scientific Research Applications

  • Anti-tubercular Compounds

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives, including benzothiazole, have been found to have diverse biological activities .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
    • Results : Thiazoles have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
  • Optical Properties

    • Field : Material Science
    • Application : Benzothiazole derivatives have been studied for their optical properties .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific optical property being studied .
    • Results : The results of these studies are not specified in the source .
  • Antidiabetic Compounds

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have been synthesized and studied for their antidiabetic activity .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
  • Antifungal Compounds

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have been synthesized and studied for their antifungal activity .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
  • Antiviral Compounds

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives, including benzothiazole, have been found to have diverse biological activities .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
    • Results : Thiazoles have been found to act as antiviral drug molecules with lesser side effects .
  • Anti-Mycobacterial Compounds

    • Field : Medicinal Chemistry
    • Application : Benzothiazole based anti-tubercular compounds have been synthesized and studied .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Antimicrobial Drug Molecules

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives, including benzothiazole, have been found to have diverse biological activities .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
    • Results : Thiazoles have been found to act as antimicrobial drug molecules with lesser side effects .
  • Antiretroviral Drug Molecules

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives, including benzothiazole, have been found to have diverse biological activities .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
    • Results : Thiazoles have been found to act as antiretroviral drug molecules with lesser side effects .
  • Antineoplastic Drug Molecules

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives, including benzothiazole, have been found to have diverse biological activities .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
    • Results : Thiazoles have been found to act as antineoplastic drug molecules with lesser side effects .
  • Antifungal Drug Molecules

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives, including benzothiazole, have been found to have diverse biological activities .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
    • Results : Thiazoles have been found to act as antifungal drug molecules with lesser side effects .
  • Antiviral Drug Molecules

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives, including benzothiazole, have been found to have diverse biological activities .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
    • Results : Thiazoles have been found to act as antiviral drug molecules with lesser side effects .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c11-9-6(5-12-14-9)10-13-7-3-1-2-4-8(7)15-10/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYWOCYRNYXAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(ON=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345961
Record name 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine

CAS RN

208938-48-1
Record name 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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